N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190152
InChI: InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol

N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC16190152

Molecular Formula: C11H13N3O2S

Molecular Weight: 251.31 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide -

Specification

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
IUPAC Name N,N-dimethyl-3-(1H-pyrazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,1-2H3,(H,12,13)
Standard InChI Key TYMYORJYZKIXPV-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=NN2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring with a sulfonamide group (-SO₂N(CH₃)₂) at position 1 and a 1H-pyrazole ring at position 3. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces electronic and steric effects that influence reactivity and biological interactions. Key structural parameters include:

  • Molecular Formula: C₁₁H₁₃N₃O₂S

  • Molecular Weight: 251.31 g/mol

  • IUPAC Name: N,N-dimethyl-3-(1H-pyrazol-5-yl)benzenesulfonamide

The regiochemistry of the pyrazole substitution (3-position vs. 4-position in analogs) may alter dipole moments and hydrogen-bonding capacity, potentially affecting solubility and target binding .

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for the 3-isomer is unavailable, the 4-isomer’s ¹H NMR spectrum (CDCl₃) shows aromatic protons at δ 7.23–7.93 ppm and methyl groups at δ 2.20–3.75 ppm. For the 3-isomer, analogous signals would likely appear downfield due to altered ring currents, with pyrazole protons resonating near δ 7–8 ppm . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 251.31.

Synthesis and Optimization

General Synthetic Strategies

Synthesis of N,N-disubstituted benzenesulfonamides typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For the target compound, a plausible route includes:

  • Sulfonylation: React 3-(1H-pyrazol-3-yl)benzenesulfonyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

    C6H4(3pyrazole)SO2Cl+NH(CH3)2baseC6H4(3pyrazole)SO2N(CH3)2+HCl\text{C}_6\text{H}_4(3-\text{pyrazole})-\text{SO}_2\text{Cl} + \text{NH}(\text{CH}_3)_2 \xrightarrow{\text{base}} \text{C}_6\text{H}_4(3-\text{pyrazole})-\text{SO}_2\text{N}(\text{CH}_3)_2 + \text{HCl}
  • Purification: Chromatographic separation (e.g., silica gel with CHCl₃:MeOH) yields the pure product .

Challenges in Regioselectivity

Achieving regioselective pyrazole substitution at the 3-position requires careful control of reaction conditions. Electrophilic aromatic substitution (EAS) directing effects favor para substitution, necessitating protective group strategies or transition metal catalysis to install the pyrazole at the meta position. For example, Suzuki-Miyaura coupling could position a boronic ester-functionalized pyrazole onto a brominated benzene sulfonamide precursor .

Physicochemical Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., DMSO, methanol) is anticipated due to the sulfonamide group’s polarity, while the aromatic and pyrazole moieties may enhance lipid membrane permeability . Stability under acidic or basic conditions remains untested, though sulfonamides generally hydrolyze slowly in aqueous media unless exposed to strong acids/bases .

Crystallographic Data

X-ray diffraction studies of the 4-isomer reveal a planar benzene ring with dihedral angles of 15–20° between the sulfonamide and pyrazole groups. The 3-isomer’s crystal packing may differ due to steric hindrance, potentially affecting melting points and bioavailability.

Biological Activities and Mechanisms

Antifungal Activity

Pyrazole-containing sulfonamides disrupt fungal cell wall synthesis via β-glucan synthase inhibition . In vitro assays with Candida albicans demonstrate 50% growth inhibition (IC₅₀) at 12.5 µM for analogs, suggesting comparable potency for the 3-isomer .

Anti-Inflammatory Applications

Sulfonamides modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Molecular docking simulations predict strong binding affinity (ΔG = −9.2 kcal/mol) between the target compound and COX-2’s active site, driven by hydrogen bonds with Arg120 and hydrophobic interactions with Val349 .

Pharmacokinetic and Toxicological Considerations

ADME Profiling

  • Absorption: Moderate oral bioavailability (∼40%) is expected due to balanced lipophilicity (clogP ≈ 2.1) and molecular weight <500 g/mol.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the pyrazole ring may generate hydroxylated metabolites, necessitating glucuronidation for excretion .

Toxicity Risks

Preliminary toxicity data for analogs indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but potential nephrotoxicity with prolonged exposure, a known sulfonamide class effect .

Industrial and Research Applications

Agricultural Chemistry

Pyrazole sulfonamides act as plant growth regulators by modulating ethylene biosynthesis . In Arabidopsis thaliana, analogs induce hypocotyl shortening (0.25 cm vs. 1.15 cm control) and root growth inhibition, suggesting utility in crop yield optimization .

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Theoretical calculations predict a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs.

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